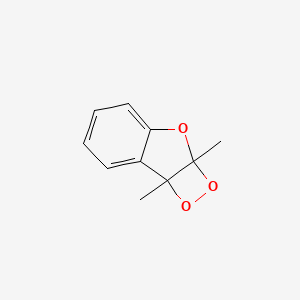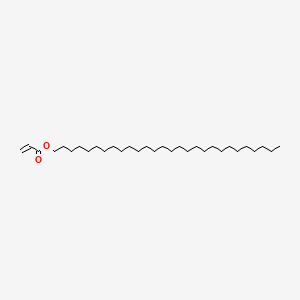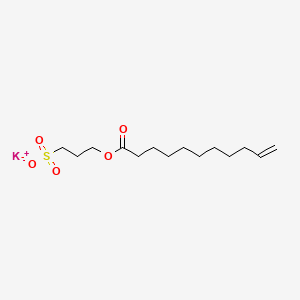
Potassium 3-sulphonatopropyl undec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-sulphonatopropyl undec-10-enoate is a chemical compound with the molecular formula C14H25KO4S. It is known for its unique structure, which includes a sulfonate group attached to a long hydrocarbon chain with an unsaturated bond. This compound is often used in various industrial and research applications due to its surfactant properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-sulphonatopropyl undec-10-enoate typically involves the reaction of undec-10-enoic acid with 3-sulphonatopropyl potassium salt. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under a nitrogen atmosphere to prevent oxidation. Potassium carbonate is often used as a base to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as crystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 3-sulphonatopropyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The unsaturated bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium 3-sulphonatopropyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a reagent in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, lubricants, and coatings
Mecanismo De Acción
The mechanism of action of Potassium 3-sulphonatopropyl undec-10-enoate involves its ability to interact with various molecular targets due to its amphiphilic nature. The sulfonate group can form ionic interactions with positively charged molecules, while the hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Undec-10-enyl undec-10-enoate: Similar in structure but lacks the sulfonate group.
10-Undecenoic acid: The parent compound from which Potassium 3-sulphonatopropyl undec-10-enoate is derived.
Potassium undec-10-enoate: Similar but without the sulfonate group
Uniqueness
This compound is unique due to the presence of both a sulfonate group and an unsaturated hydrocarbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications .
Propiedades
Número CAS |
94231-60-4 |
|---|---|
Fórmula molecular |
C14H25KO5S |
Peso molecular |
344.51 g/mol |
Nombre IUPAC |
potassium;3-undec-10-enoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C14H26O5S.K/c1-2-3-4-5-6-7-8-9-11-14(15)19-12-10-13-20(16,17)18;/h2H,1,3-13H2,(H,16,17,18);/q;+1/p-1 |
Clave InChI |
CBYOXZXUTDRRMQ-UHFFFAOYSA-M |
SMILES canónico |
C=CCCCCCCCCC(=O)OCCCS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


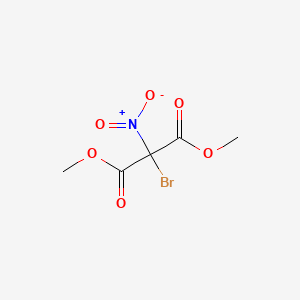
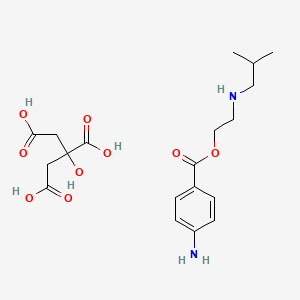
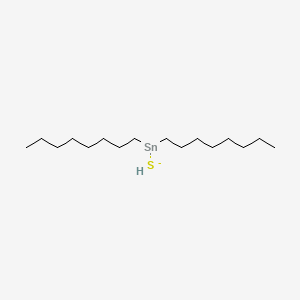
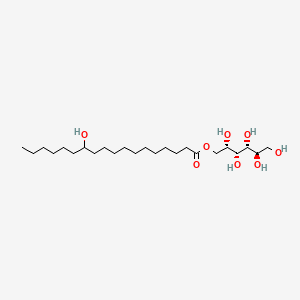

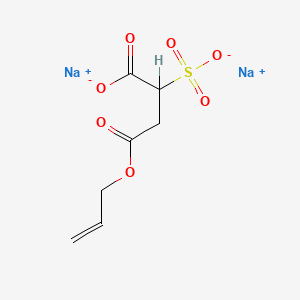
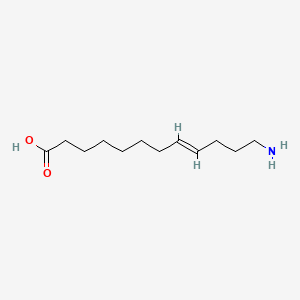
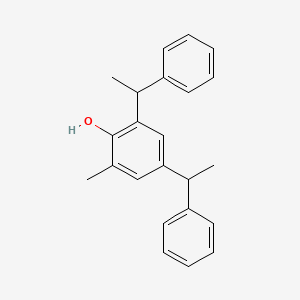
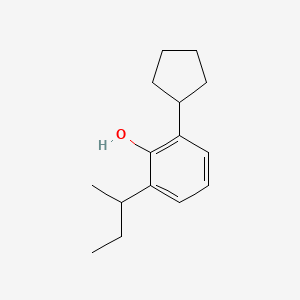

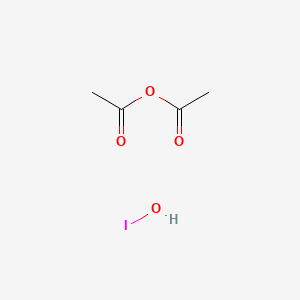
![1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one](/img/structure/B12660922.png)
